molecular formula C10H5Cl7O B1149134 2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel- CAS No. 145213-12-3

2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel-

Cat. No.: B1149134
CAS No.: 145213-12-3
M. Wt: 389.299
InChI Key: ZXFXBSWRVIQKOD-WOBUKFROSA-N
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Description

2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel- is a man-made compound that appears as a white powder. It is a metabolite of heptachlor, an organochlorine pesticide. 2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel- is known for its persistence in the environment and its potential health hazards. It is more acutely hazardous than its parent compound, heptachlor, and has been found in various environmental media, including soil, water, and air .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel- is synthesized through the epoxidation of heptachlor. This process involves the reaction of heptachlor with oxygen, often facilitated by the presence of a catalyst. The reaction conditions typically include moderate temperatures and the use of solvents to dissolve the reactants .

Industrial Production Methods: Industrial production of 2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel- follows similar synthetic routes but on a larger scale. The process involves the chlorination of chlordane to produce heptachlor, which is then epoxidized to form 2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel- .

Chemical Reactions Analysis

Types of Reactions: 2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel- has several applications in scientific research:

Mechanism of Action

2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel- exerts its effects primarily through interaction with the nervous system and liver. It is metabolized by Cytochrome P450 enzymes, which convert it into more toxic metabolites. These metabolites can disrupt cellular functions, leading to increased gluconeogenic enzyme activities and altered liver function. The compound also affects the immunological and reproductive systems .

Comparison with Similar Compounds

Uniqueness: 2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel- is unique due to its high stability and persistence in the environment. It is more acutely hazardous than its parent compound, heptachlor, and has a significant impact on both human health and ecosystems .

Properties

IUPAC Name

(1S,2R,3R,5R,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl7O/c11-3-1-2(4-5(3)18-4)9(15)7(13)6(12)8(1,14)10(9,16)17/h1-5H/t1-,2+,3+,4+,5-,8+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFXBSWRVIQKOD-WOBUKFROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(C(C3C1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]12[C@@H]([C@H]([C@H]3[C@@H]1O3)Cl)[C@]4(C(=C([C@@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058752
Record name Heptachlor epoxide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28044-83-9
Record name 2,5-Methano-2H-indeno(1,2-b)oxirene, 2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-, (1aR,1bR,2S,5R,5aS,6R,6aR)-rel-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028044839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptachlor epoxide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptachlor endo-epoxide isomer
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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